(5-methylpyrazin-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Description
(5-methylpyrazin-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis of Complex Structures : The compound is used in the synthesis of complex structures such as azabicyclo[3.2.1]octane moieties, which are significant in the production of natural and non-natural tropane alkaloids (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).
- Development of Antibacterials : The structure of the compound facilitates the synthesis of novel antibacterials with potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Inoue, Kondo, Taguchi, Jinbo, Sakamoto, & Tsukamoto, 1994).
- Anticancer and Antimicrobial Agents : This compound is integral in creating new molecular structures with significant anticancer and antimicrobial properties, as evidenced by studies conducted at the National Cancer Institute (NCI, USA) (Katariya, Vennapu, & Shah, 2021).
Chemical Reactions and Transformations
- Role in Cycloaddition Reactions : The compound is involved in unique cycloaddition reactions, yielding highly functionalized products useful in advanced chemical syntheses (Zanirato, 2002).
- N-alkylation in Syntheses : It plays a role in N-methylation transformations, crucial for creating zinc phosphites/phosphates with novel structural features (Wang, Li, Zhang, Wang, Pang, Wang, Wang, Lin, & Pan, 2013).
Applications in Drug Discovery
- Development of New Drug Compounds : The chemical structure of the compound contributes significantly to the creation of new drug compounds with potential applications in treating various diseases (Clarke, Mares, & McNab, 1997).
- Phosphodiesterase Inhibitors : Its derivatives have been studied for their potential as phosphodiesterase inhibitors, which can be crucial for respiratory and anti-inflammatory therapies (Ochiai, Takita, Kojima, Eiraku, Ando, Iwase, Kishi, Ohinata, Yageta, Yasue, Adams, & Kohno, 2012).
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-9-21-17(11-20-12)18(23)22-13-4-5-14(22)8-16(7-13)24-15-3-2-6-19-10-15/h2-3,6,9-11,13-14,16H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFJFNVJGUUGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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